molecular formula C19H16F3N3O2 B2968427 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone CAS No. 2034421-13-9

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

Cat. No. B2968427
CAS RN: 2034421-13-9
M. Wt: 375.351
InChI Key: LLDRLURCEBTMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H16F3N3O2 and its molecular weight is 375.351. The purity is usually 95%.
BenchChem offers high-quality (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Material Development

  • One Pot Synthesis of Low-Cost Emitters: A study on the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share a structural motif with the given compound, demonstrated the ability to create materials with large Stokes' shifts and tunable quantum yields. These materials are considered for applications in luminescent low-cost materials due to their remarkable optical properties (Volpi et al., 2017).
  • Synthesis and Characterization of Organic Compounds: Research on the synthesis and crystal structure of organic compounds related to the given chemical structure provided insights into the molecular conformation, electrostatic potential, and physicochemical properties through density functional theory (DFT) and X-ray diffraction studies. These findings are fundamental for the development of new materials with specific electronic and optical properties (Huang et al., 2021).

Antimicrobial Activities

  • Antimicrobial and Antimycobacterial Evaluation: A compound structurally similar to "(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone" was synthesized and evaluated for its antimicrobial and antimycobacterial activities. Some derivatives exhibited potent activity against bacterial and fungal strains, demonstrating the potential of these compounds in developing new antimicrobial agents (Narasimhan et al., 2011).

Drug-likeness and Antiviral Potential

  • In Silico Drug-likeness Prediction and Microbial Investigation: A study involving the synthesis of a library of compounds, sharing a similar benzimidazole core with the target compound, assessed their drug-likeness properties through in silico ADME prediction. The compounds exhibited good to moderate activity against bacterial and fungal strains, with some showing better activity than standard drugs. This highlights the importance of such compounds in drug discovery processes (Pandya et al., 2019).

properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c20-19(21,22)27-17-8-4-1-5-14(17)18(26)24-10-9-13(11-24)25-12-23-15-6-2-3-7-16(15)25/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDRLURCEBTMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.